
N,N'-(1,2-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- is a complex organic compound with the following chemical formula:
- It consists of a central phenylene (benzene) ring connected to two identical side chains, each containing three benzamide units.
- The compound’s structure features multiple benzyl ether groups (benzyloxy) attached to the benzamide moieties.
- Due to its large size and intricate structure, it has various potential applications in both research and industry.
N,N’-(1,2-Phenylene)bis(3,4,5-tris(benzyloxy)benzamide): C80H136N2O8
.Métodos De Preparación
Synthetic Routes: While specific synthetic routes may vary, one common approach involves the condensation of appropriate starting materials.
Reaction Conditions: The synthesis typically occurs under mild conditions, using suitable solvents and reagents.
Industrial Production: Large-scale production methods may involve optimization of reaction conditions, purification steps, and scalability.
Análisis De Reacciones Químicas
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions, but they often involve modifications of the benzamide or phenylene portions.
Aplicaciones Científicas De Investigación
Chemistry: Researchers study this compound’s reactivity, stability, and potential as a building block for more complex molecules.
Biology: It may serve as a probe or ligand in biological studies due to its unique structure.
Medicine: Investigations into its pharmacological properties could reveal potential therapeutic applications.
Industry: The compound’s large size and functional groups make it useful for material science and polymer chemistry.
Mecanismo De Acción
- The exact mechanism remains an area of ongoing research.
- Potential molecular targets and pathways could involve interactions with enzymes, receptors, or cellular components.
Comparación Con Compuestos Similares
Uniqueness: Its combination of phenylene, benzamide, and benzyloxy groups sets it apart.
Similar Compounds: While I don’t have a specific list, related compounds may include other bis(benzamide) derivatives or phenylene-based structures.
Propiedades
Número CAS |
651302-10-2 |
|---|---|
Fórmula molecular |
C62H52N2O8 |
Peso molecular |
953.1 g/mol |
Nombre IUPAC |
3,4,5-tris(phenylmethoxy)-N-[2-[[3,4,5-tris(phenylmethoxy)benzoyl]amino]phenyl]benzamide |
InChI |
InChI=1S/C62H52N2O8/c65-61(51-35-55(67-39-45-21-7-1-8-22-45)59(71-43-49-29-15-5-16-30-49)56(36-51)68-40-46-23-9-2-10-24-46)63-53-33-19-20-34-54(53)64-62(66)52-37-57(69-41-47-25-11-3-12-26-47)60(72-44-50-31-17-6-18-32-50)58(38-52)70-42-48-27-13-4-14-28-48/h1-38H,39-44H2,(H,63,65)(H,64,66) |
Clave InChI |
GDFAUIZMLWBJBA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)NC5=CC=CC=C5NC(=O)C6=CC(=C(C(=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


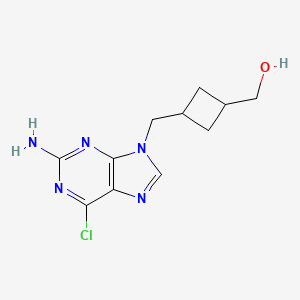
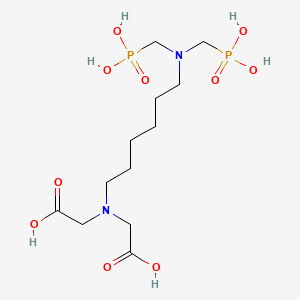
![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12904206.png)

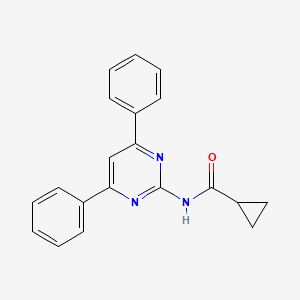
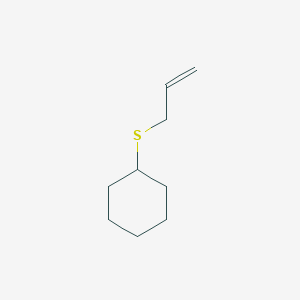
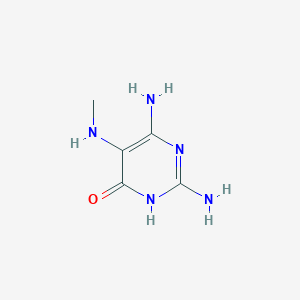
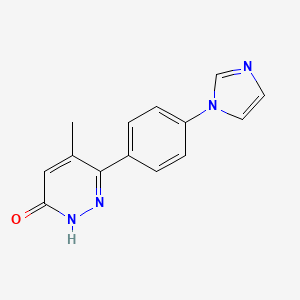

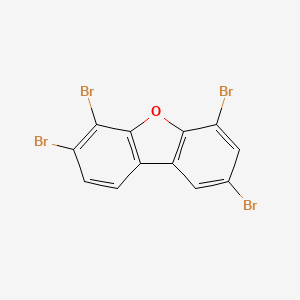

![Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate](/img/structure/B12904240.png)


